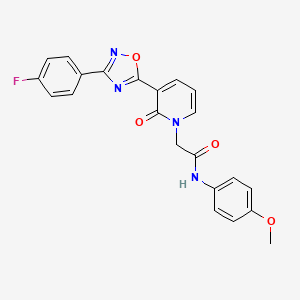

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Beschreibung

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring, a pyridin-2-one moiety, and a 4-methoxyphenyl substituent. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often utilized in drug design to mimic ester or amide functionalities while enhancing resistance to enzymatic degradation . The 4-fluorophenyl group may contribute to enhanced lipophilicity and target binding affinity, while the 4-methoxyphenyl acetamide tail could influence solubility and pharmacokinetic profiles.

Eigenschaften

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O4/c1-30-17-10-8-16(9-11-17)24-19(28)13-27-12-2-3-18(22(27)29)21-25-20(26-31-21)14-4-6-15(23)7-5-14/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCKYPWBKQKPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide has garnered attention in recent research for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A 1,2,4-oxadiazole moiety, which is known for its biological activity.

- A pyridine ring that contributes to its pharmacological properties.

- A fluorophenyl group that enhances its lipophilicity and possibly its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridine derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Example A | A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| Example B | MCF7 (Breast Cancer) | 3.5 | Inhibition of cell proliferation |

The specific compound has not been extensively studied in human trials but shows promise based on structure-activity relationship (SAR) analyses that suggest modifications to the oxadiazole and pyridine rings enhance anticancer activity .

Antimicrobial Activity

The compound's oxadiazole structure is associated with antimicrobial properties. Research indicates that derivatives of oxadiazoles can exhibit both antibacterial and antifungal activities.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Studies have shown that the presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The oxadiazole ring may interfere with key enzymes involved in cell division or metabolism in cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell walls or inhibit protein synthesis, leading to bacterial cell death.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of related oxadiazole compounds, researchers found that a derivative with structural similarities to the target compound exhibited significant cytotoxicity against several cancer cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

A series of tests conducted on various bacterial strains revealed that derivatives similar to the compound demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was enhanced by specific substitutions on the aromatic rings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Findings:

Substituent Effects: The 4-methoxyphenyl group in the target compound may improve aqueous solubility compared to the 4-isopropylphenyl or 2-ethylphenyl analogs, which are more lipophilic .

Biological Implications :

- The piperidine-carboxamide analog () demonstrated superior antitubercular activity, likely due to its ability to penetrate mycobacterial membranes and interact with enzymatic targets .

- The absence of a piperidine ring in the target compound may reduce off-target effects but also limit potency against specific pathogens like M. tuberculosis .

Pharmacophoric Features: The 1,2,4-oxadiazole-pyridinone scaffold is conserved across analogs, suggesting a shared mechanism of action, possibly involving kinase or protease inhibition . Substituents on the phenylacetamide tail modulate steric and electronic interactions, influencing receptor binding and metabolic stability .

Q & A

Q. What are the typical synthetic routes for this compound, and what reaction conditions are critical for successful synthesis?

The compound is synthesized via multi-step protocols involving cyclization of fluorophenyl-oxadiazole precursors, followed by coupling with pyridinone and acetamide moieties. Key steps include:

- Use of dimethylformamide (DMF) or dichloromethane as solvents.

- Controlled temperatures (room temperature to 80°C) and reaction times (6–24 hours).

- Catalysts like potassium carbonate or sodium hydroxide for nucleophilic substitutions . Purification often involves recrystallization or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and confirms aromatic/heterocyclic ring systems.

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.

- IR spectroscopy detects functional groups (e.g., C=O in acetamide, N-O in oxadiazole) .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

Common targets include enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs). Assays involve:

- In vitro enzyme inhibition (IC₅₀ determination via fluorometric/colorimetric methods).

- Cell-based viability assays (e.g., MTT for cytotoxicity).

- Binding affinity studies (surface plasmon resonance or radioligand displacement) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products like regioisomers or dimerization byproducts?

- Temperature modulation : Lower temperatures (0–25°C) reduce unwanted cyclization.

- Protecting groups : Temporarily block reactive sites (e.g., amine or hydroxyl groups) during coupling steps.

- Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust conditions dynamically .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

- Systematic substituent variation : Replace the 4-fluorophenyl or 4-methoxyphenyl groups with electron-withdrawing/donating analogs (e.g., Cl, Br, NO₂).

- Bioisosteric replacements : Substitute the oxadiazole ring with thiadiazole or triazole to assess target selectivity .

- Pharmacophore mapping : Use X-ray crystallography or molecular docking to correlate structural features with activity .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence polarization alongside enzyme inhibition).

- Buffer/pH optimization : Adjust assay conditions to mimic physiological environments (e.g., pH 7.4 vs. 6.5).

- Metabolic stability testing : Rule out false positives caused by compound degradation in vitro .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- Salt formation : Use hydrochloride or sodium salts to improve aqueous solubility.

- Co-solvent systems : Employ DMSO-PBS mixtures in preclinical testing .

Q. Which computational methods are most reliable for predicting interactions with biological targets?

- Molecular dynamics simulations : Analyze binding stability over time (e.g., RMSD plots).

- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities.

- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity risks .

Q. How can metabolic stability be assessed during preclinical development?

- Liver microsome assays : Incubate the compound with human or rodent microsomes to measure half-life.

- CYP450 inhibition screening : Identify interactions with cytochrome P450 isoforms.

- LC-MS/MS analysis : Quantify parent compound and metabolites in plasma/tissue samples .

Q. What are the critical controls for ensuring reproducibility in biological assays?

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples.

- Blinded experiments : Assign compound codes to avoid bias in data interpretation.

- Inter-laboratory validation : Collaborate with independent labs to confirm key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.